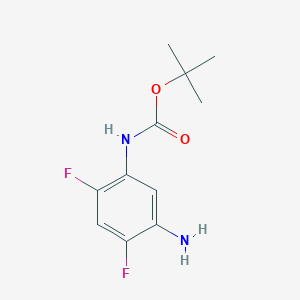

tert-butyl N-(5-amino-2,4-difluorophenyl)carbamate

CAS No.: 179741-60-7

Cat. No.: VC8344151

Molecular Formula: C11H14F2N2O2

Molecular Weight: 244.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 179741-60-7 |

|---|---|

| Molecular Formula | C11H14F2N2O2 |

| Molecular Weight | 244.24 g/mol |

| IUPAC Name | tert-butyl N-(5-amino-2,4-difluorophenyl)carbamate |

| Standard InChI | InChI=1S/C11H14F2N2O2/c1-11(2,3)17-10(16)15-9-5-8(14)6(12)4-7(9)13/h4-5H,14H2,1-3H3,(H,15,16) |

| Standard InChI Key | OWPOOOGXODOWIM-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)N)F)F |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)N)F)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises a 2,4-difluorophenyl ring substituted with an amino group at the 5th position and a tert-butyloxycarbonyl (Boc)-protected carbamate at the N-position. The IUPAC name, tert-butyl N-(5-amino-2,4-difluorophenyl)carbamate, reflects this arrangement . Key identifiers include:

The Boc group enhances solubility in organic solvents and stabilizes the carbamate during synthetic reactions, while the fluorine atoms influence electronic properties and metabolic stability .

Synthesis and Reaction Pathways

Primary Synthesis Route

The compound is typically synthesized via carbamate formation between 5-amino-2,4-difluoroaniline and di-tert-butyl dicarbonate (Boc₂O). A representative procedure involves:

-

Dissolving 5-amino-2,4-difluoroaniline (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF).

-

Adding Boc₂O (1.1 equiv) and triethylamine (3.0 equiv) under argon .

-

Stirring at 20°C for 12 hours, followed by extraction with ethyl acetate and purification via flash chromatography .

Functionalization and Derivatives

The amino group enables further derivatization. For example, coupling with 5-aminopicolinic acid forms tert-butyl(2-(5-aminopicolinamido)-5-fluorophenyl)carbamate, a precursor to kinase inhibitors . Brominated analogs (e.g., tert-butyl N-(5-bromo-2,4-difluorophenyl)carbamate, CAS 1596736-54-7) are accessible via electrophilic substitution, expanding utility in cross-coupling reactions .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 244.24 g/mol | |

| Purity | ≥95% | |

| Solubility | Soluble in DMF, DMSO, THF | |

| Stability | Stable at −20°C under argon |

The compound’s lipophilicity (predicted logP ≈ 2.1) and low polar surface area (61.6 Ų) suggest favorable membrane permeability, a critical trait for drug intermediates .

Applications in Drug Discovery

Role in Medicinal Chemistry

As a Boc-protected aniline derivative, this compound facilitates the synthesis of:

-

Kinase inhibitors: The amino group participates in amide bond formation with carboxylic acids, yielding candidates for oncology targets .

-

Antimicrobial agents: Fluorine atoms enhance binding to bacterial enzymes (e.g., DNA gyrase) .

-

PET radiotracers: The fluorine-18 isotopologue could serve as a labeling precursor .

Case Study: Anticancer Agent Synthesis

In a patented route , nitration of a tert-butylphenol derivative followed by reduction and Boc protection yields 5-amino-2,4-di-tert-butylphenol, a structural analog. This underscores the compound’s role in generating sterically hindered amines for cytotoxic agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume